molecular formula C15H13F3N2O2 B2746505 N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide CAS No. 866153-58-4

N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B2746505
CAS No.: 866153-58-4
M. Wt: 310.276
InChI Key: CIBHDMUNOQFAIO-UHFFFAOYSA-N
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Description

N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide typically involves a multi-step process:

    Formation of the Pyridin-4-ylmethyl Intermediate: This step involves the alkylation of pyridine with an appropriate alkylating agent under basic conditions.

    Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via nucleophilic substitution reactions, often using trifluoroethanol and a suitable leaving group.

    Coupling with Benzamide: The final step involves the coupling of the pyridin-4-ylmethyl intermediate with 4-(2,2,2-trifluoroethoxy)benzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-3-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide
  • N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzoic acid
  • N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)aniline

Uniqueness

N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, solubility profiles, and stability under various conditions.

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c16-15(17,18)10-22-13-3-1-12(2-4-13)14(21)20-9-11-5-7-19-8-6-11/h1-8H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBHDMUNOQFAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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